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The Facilitates Chromatin Transcription (FACT) complex is a crucial histone chaperone that
plays a pivotal role in orchestrating the dynamic interplay between DNA and histones during
various nuclear processes, most notably transcription. Its ability to modulate nucleosome
structure is essential for allowing the transcriptional machinery to access the DNA template
while maintaining overall chromatin integrity. This guide provides a comprehensive overview of
the FACT complex, its mechanism of action in transcription, and detailed experimental
protocols for its study, tailored for professionals in biomedical research and drug development.

Core Concepts: Structure and Function of the FACT
Complex

The FACT complex is a highly conserved heterodimer, consisting of the subunits SPT16
(Suppressor of Ty 16) and SSRP1 (Structure-Specific Recognition Protein 1) in humans.[1][2]
In yeast, the SSRP1 homolog is known as Pob3.[1] This complex does not possess intrinsic
ATPase activity, distinguishing it from many other chromatin remodeling factors.[3] Instead, it
functions as a histone chaperone, mediating the disassembly and reassembly of nucleosomes.

[4]

The intricate structure of the FACT complex is tailored for its multifaceted interactions with all
components of the nucleosome, including the H2A-H2B dimers, the (H3-H4)2 tetramer, and the
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wrapping DNA.[1][5] This allows FACT to navigate the complex terrain of chromatin and
execute its functions with precision.

Subunit Composition and Domain Architecture

The two subunits of the FACT complex, SPT16 and SSRP1, are multi-domain proteins that
work in concert to engage with nucleosomes.

e SPT16: This larger subunit, with a molecular weight of approximately 140 kDa in humans, is
characterized by several key domains: an N-terminal domain (NTD), a dimerization domain
(DD) that mediates the interaction with SSRP1, a middle domain (MD), and a highly acidic C-
terminal domain (CTD).[1][6] The NTD and MD are involved in binding to the (H3-H4)2
tetramer, while the acidic CTD plays a crucial role in interacting with the H2A-H2B dimer.[1]

[6]

e SSRP1: The smaller subunit, around 80 kDa in humans, also possesses a multi-domain
structure.[1] It contains a dimerization domain for binding to SPT16, a middle domain, and a
High Mobility Group (HMG) box domain.[6] The HMG box is responsible for binding to DNA,
inducing a bend that facilitates the destabilization of the nucleosome.[5] The yeast homolog,
Pob3, lacks the HMG domain, and this function is instead provided by the non-histone
protein Nhp6.[1]

A summary of the FACT complex subunits and their domains is presented in Table 1.
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Approximate

. Human Molecular Key Domains
Subunit Yeast Homolog ) )
Homolog Weight and Functions
(Human)

NTD: Binds (H3-
H4)2 tetramer.[6]
DD: Dimerizes
with SSRP1.[6]
MD: Interacts

, SPT16 with (H3-H4)2

Subunit 1 Sptl6 ~140 kDa[1]
(SUPT16H) tetramer.[1] CTD

(acidic): Binds
H2A-H2B dimers
and is crucial for
nucleosome

interaction.[1]

DD: Dimerizes
with SPT16.[6]
MD: Contributes
to nucleosome
Subunit 2 SSRP1 Pob3 ~80 kDa[1] binding. HMG
box: Binds and
bends DNA
(absent in yeast
Pob3).[5]

Histone Chaperone Activity: The "Dimer-Swapping"
Model

The primary function of FACT is its histone chaperone activity, which involves both the
disassembly and reassembly of nucleosomes. The prevailing model for FACT's action during
transcription is the "dimer-swapping" or "dimer eviction" model.[7] As RNA polymerase Il (Pol II)
approaches a nucleosome, the FACT complex facilitates the transient removal of one H2A-H2B
dimer from the histone octamer.[3][5] This creates a partially unwrapped, less stable
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nucleosomal structure, often referred to as a "hexasome," which presents a lower barrier to the

transcribing polymerase.[8]

After Pol Il has traversed this region, FACT is critical for the reassembly of the complete
nucleosome by re-depositing the H2A-H2B dimer.[4] This ensures that the chromatin structure
is faithfully restored, preventing the exposure of cryptic transcription start sites and maintaining
genomic stability.[9]

The Role of FACT in the Transcription Cycle

The FACT complex is intimately involved in multiple stages of the transcription process, from
initiation to elongation and likely termination. Its dynamic interplay with chromatin ensures that
the genetic information encoded in DNA can be efficiently read by the transcriptional

machinery.

Transcription Initiation

While initially characterized as an elongation factor, evidence suggests that FACT also plays a
role in transcription initiation.[3] By modulating nucleosome positioning at promoter regions,
FACT can help create an accessible chromatin environment that facilitates the binding of
transcription factors and the assembly of the pre-initiation complex (PIC).[10] In some contexts,
FACT can promote the binding of the TATA-binding protein (TBP) to its recognition site within a
nucleosome, a critical step in the initiation of transcription for many genes.[3]
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Transcription Elongation

The most well-characterized role of FACT is during transcription elongation.[9] As Pol Il moves
along the gene body, it encounters a continuous barrier of nucleosomes. The FACT complex
travels with the elongating Pol Il, acting just ahead of the polymerase to disrupt nucleosomes
by removing an H2A-H2B dimer.[9] This "clears the path" for Pol 1l to proceed.

Behind the polymerase, FACT facilitates the immediate reassembly of the nucleosome,
ensuring that the chromatin landscape is quickly restored.[4] This rapid reassembly is crucial
for preventing the initiation of transcription from cryptic sites within the gene body and for
maintaining the integrity of epigenetic marks.[9]
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Transcription Termination

The precise role of FACT in transcription termination is less well understood. However, its
function in chromatin reassembly suggests a role in re-establishing a repressive chromatin
state at the 3' end of genes following the passage of Pol Il. This may be important for
preventing transcriptional read-through and for defining the boundaries of transcription units.

Quantitative Data on FACT Complex Interactions

Understanding the biophysical properties of the FACT complex is essential for a complete
picture of its function. While comprehensive quantitative data remains an active area of
research, some key binding affinities have been determined.
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. : Dissociation
Interaction Organism Method Reference
Constant (Kd)

ySptl6 MD -
(H3-H4)2 S. cerevisiae Not Specified ~2.5 uM [1]
tetramer

Isothermal
hSpt16 NTD - ) o

H. sapiens Titration 2.84+0.61 pM [6]

H3/H4 )

Calorimetry (ITC)

Note: Comprehensive data on the cellular concentration of the FACT complex is currently
limited. However, studies have indicated that FACT expression is significantly elevated in
cancer cells compared to their normal counterparts.

Experimental Protocols for Studying the FACT
Complex

A variety of experimental techniques are employed to investigate the function and localization
of the FACT complex. Detailed protocols for three key methods are provided below.

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq)

ChIP-seq is used to map the genome-wide localization of the FACT complex, providing insights
into the genes and genomic regions it regulates.

Objective: To identify the genomic regions occupied by the FACT complex in vivo.
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e Cross-linking: Treat cells (e.g., 1x1077 per IP) with 1% formaldehyde for 10 minutes at room
temperature to cross-link proteins to DNA. Quench the reaction with glycine.

o Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the
nuclear pellet in a suitable lysis buffer.

o Chromatin Fragmentation: Shear the chromatin to an average size of 200-500 bp using
sonication or enzymatic digestion (e.g., micrococcal nuclease).

» Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the
cleared lysate overnight at 4°C with an antibody specific to either SPT16 or SSRP1. As a
negative control, perform a parallel incubation with a non-specific 1gG.

e Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-
DNA complexes.

o Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to
remove non-specifically bound proteins and DNA.

o Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and
reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.

o DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using
phenol-chloroform extraction or a commercial purification kit.

» Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA
and perform high-throughput sequencing.

o Data Analysis: Align the sequencing reads to the reference genome and use peak-calling
algorithms to identify regions of significant enrichment.

Micrococcal Nuclease Digestion followed by
Sequencing (MNase-seq)

MNase-seq is a powerful technique to map nucleosome occupancy and positioning, which can
be altered by the activity of the FACT complex.
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Objective: To determine changes in nucleosome positioning and occupancy upon modulation of
FACT activity.

Methodology:

e Cell Cross-linking and Permeabilization: Cross-link cells with formaldehyde as in the ChlP-
seq protocol. Permeabilize the cells to allow for MNase entry.

* MNase Digestion: Treat the permeabilized cells with a range of MNase concentrations to
achieve varying degrees of digestion. The goal is to obtain a ladder of DNA fragments
corresponding to mononucleosomes, dinucleosomes, etc.

o DNA Purification: Stop the digestion and purify the DNA fragments.

e Size Selection: Run the purified DNA on an agarose gel and excise the band corresponding
to mononucleosomal DNA (approximately 147 bp).

 Library Preparation and Sequencing: Purify the DNA from the gel slice, prepare a
sequencing library, and perform paired-end high-throughput sequencing.

» Data Analysis: Align the paired-end reads to the reference genome. The resulting map will
show the precise locations of positioned nucleosomes. Comparing MNase-seq data from
wild-type and FACT-depleted cells can reveal changes in nucleosome occupancy and
positioning.

In Vitro Transcription Assay with Reconstituted
Chromatin

This assay allows for the direct assessment of FACT's ability to facilitate transcription on a
chromatin template in a controlled environment.

Objective: To determine if FACT can stimulate transcription by RNA polymerase Il on a
nucleosomal DNA template.

Methodology:
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o Template Preparation: Use a DNA template containing a promoter (e.g., adenovirus major
late promoter) and a defined transcription unit.

o Chromatin Reconstitution: Assemble nucleosomes onto the DNA template using purified core
histones and a histone chaperone (e.g., NAP1) or salt dialysis. The efficiency of
reconstitution should be monitored by native gel electrophoresis.

« In Vitro Transcription Reaction: Set up transcription reactions containing the reconstituted
chromatin template, purified RNA polymerase Il, general transcription factors (TFIIA, B, D, E,
F, H), and NTPs (including a radiolabeled NTP for detection).

o Addition of FACT: To parallel reactions, add purified FACT complex.

o Transcription and Analysis: Allow the transcription reactions to proceed for a defined time.
Stop the reactions and purify the RNA transcripts. Analyze the transcripts by denaturing
polyacrylamide gel electrophoresis and autoradiography.

 Interpretation: An increase in the amount of full-length transcript in the presence of FACT
indicates its ability to facilitate transcription through the chromatin template.[11]

The FACT Complex in Disease and as a Therapeutic
Target

Given its fundamental role in transcription and chromatin dynamics, it is not surprising that the
FACT complex is implicated in various diseases, particularly cancer. Many cancer cells exhibit
high rates of transcription and proliferation, processes that are heavily reliant on FACT activity.
[12] Consequently, the expression of FACT subunits is often upregulated in tumors, and this
increased expression can correlate with poor prognosis.[12]

The dependency of cancer cells on high levels of FACT activity makes it an attractive target for
therapeutic intervention. Small molecule inhibitors that disrupt the function of the FACT
complex are currently under investigation as potential anti-cancer agents. These inhibitors can
lead to the accumulation of DNA damage and cell death, particularly in rapidly dividing cancer
cells.

Conclusion
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The FACT complex is a master regulator of chromatin architecture, playing an indispensable
role in transcription and other fundamental nuclear processes. Its ability to transiently remodel
nucleosomes allows the transcriptional machinery to access the genetic blueprint while
ensuring the faithful restoration of chromatin structure. A thorough understanding of the FACT
complex, its mechanisms of action, and its role in disease is crucial for advancing our
knowledge of gene regulation and for the development of novel therapeutic strategies targeting
chromatin dynamics. The experimental approaches detailed in this guide provide a robust
framework for the continued investigation of this fascinating and critically important protein
complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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